4,5-Dichloro-2-nitrobenzaldehyde
Overview
Description
4,5-Dichloro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one nitro group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and oxidation . The nitro group on the benzene ring can undergo reduction to form an amine group . This reaction is often used in the synthesis of various organic compounds .
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it could influence a variety of biochemical processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of 4,5-Dichloro-2-nitrobenzaldehyde. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 4,5-dichlorobenzaldehyde. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or other reducing agents like tin(II) chloride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4,5-Dichloro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 4,5-Dichloro-2-nitrobenzoic acid.
Scientific Research Applications
4,5-Dichloro-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichlorobenzaldehyde: Similar structure but lacks the nitro group.
2,4-Dichlorobenzaldehyde: Chlorine atoms are positioned differently on the benzene ring.
4-Nitrobenzaldehyde: Contains a nitro group but lacks chlorine atoms.
Uniqueness
4,5-Dichloro-2-nitrobenzaldehyde is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
4,5-dichloro-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZBIAFPVQJADQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372764 | |
Record name | 4,5-dichloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56990-04-6 | |
Record name | 4,5-Dichloro-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56990-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dichloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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